4-Methylhistamine dihydrochloride

Descripción general

Descripción

4-Methylhistamine is a histamine H4 receptor agonist (Ki = 50 nM). It is >100-fold selective for H4 over other histamine receptors. 4-Methylhistamine inhibits CRE-β-galactosidase activity induced by forskolin with an EC50 value of 39.8 nM in SK-N-MC cells transfected with the human H4 receptor. It induces a change in eosinophil shape (EC50 = 0.36 μM) and stimulates migration of murine bone marrow mast cells (EC50 = 12 μM), activities that can be inhibited by the histamine H4 antagonist JNJ-7777120. Intratracheal administration of 4-methylhistamine (10 μg/animal) reduces airway resistance and inflammation and increases the number of CD4+CD25+FoxP3+ regulatory T cells in a mouse model of allergic asthma. 4-Methylhistamine also reduces epidermal hyperplasis, hyperkeratosis, and lymphocyte infiltration and increases the number of CD4+CD25+FoxP3+ regulatory T cells in a mouse model of psoriasis induced by imiquimod.

Mecanismo De Acción

Target of Action

4-Methylhistamine dihydrochloride is a potent agonist of the Histamine 4 receptor (H4R) . The H4R is one of the four known histamine receptors and is primarily expressed in immune tissues .

Mode of Action

The compound interacts with its target, the H4R, by binding to it with high affinity . This interaction triggers a series of intracellular events, leading to various physiological responses. Histamine, the natural ligand for histamine receptors, is known to act directly on blood vessels to dilate arteries and capillaries, an action mediated by both H1- and H2-receptors . It is plausible that this compound may have similar effects through its action on H4R.

Biochemical Pathways

Histamine receptors, including H4R, are part of the G protein-coupled receptor (GPCR) family . When activated, these receptors can influence numerous biochemical pathways, leading to a wide range of physiological effects. Histamine has been linked with cell proliferation, differentiation, hematopoiesis, embryonic development, regeneration, wound healing, aminergic neuron-transmission, and several brain functions .

Result of Action

The activation of H4R by this compound has the potential for the research of immune-related diseases such as cancer and autoimmune disorders . The specific molecular and cellular effects would depend on the particular physiological context and the downstream pathways activated by H4R.

Análisis Bioquímico

Biochemical Properties

4-Methylhistamine dihydrochloride selectively binds to the histamine H4 receptor . This interaction plays a crucial role in biochemical reactions, particularly those involving immune functions. The compound’s interaction with the H4 receptor modulates important immune functions in both innate and adaptive immune responses .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to inhibit the proliferation and invasion of esophageal squamous cell carcinoma cells . It also has the potential to stimulate microglia activation, subsequently leading to the production of proinflammatory factors .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the histamine H4 receptor, which leads to a series of downstream effects. This includes the activation of MAPK and PI3K/AKT signaling pathways, which are involved in cell proliferation and survival .

Temporal Effects in Laboratory Settings

While specific temporal effects of this compound in laboratory settings are not extensively documented, it is known that the compound’s effects can be observed in both acute and chronic experimental setups. For instance, its effects on cell proliferation and invasion can be observed over time in in vitro studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For example, in a study on esophageal squamous cell carcinoma, the compound was found to block cell cycle, proliferation, and invasion of ESCC cells, reduce TE-2 tumor xenografts, and increase the survival of tumor-bearing mice .

Metabolic Pathways

This compound is involved in the histamine metabolic pathway. Histamine is synthesized from L-histidine exclusively by L-histidine decarboxylase (HDC), and more than 97% of histamine is metabolized by two enzymatic pathways: histamine N τ-methyltransferase (HMT) and diamine oxidase (DAO) .

Transport and Distribution

While specific transport and distribution mechanisms of this compound within cells and tissues are not extensively documented, it is known that the compound’s effects are mediated through its interaction with the histamine H4 receptor, which is expressed in various cells throughout the body .

Subcellular Localization

The subcellular localization of this compound is likely to be associated with the localization of the histamine H4 receptor. While specific details are not extensively documented, histamine receptors are known to be located in various parts of the cell, including the cell membrane, where they interact with histamine to mediate various cellular responses .

Actividad Biológica

4-Methylhistamine dihydrochloride is a synthetic compound that serves as a selective agonist for the histamine H4 receptor (H4R). This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in inflammatory diseases and immune response modulation.

- Molecular Weight : 198.09 g/mol

- Chemical Formula : C₆H₁₁N₃·2HCl

- CAS Number : 36376-47-3

- PubChem ID : 215819

- Solubility : Highly soluble in water (max concentration of 246.8 mg/mL) .

Biological Activity

This compound exhibits significant biological activity primarily through its interaction with the H4 receptor. The following sections detail its pharmacological properties, mechanisms of action, and relevant research findings.

Receptor Affinity and Selectivity

4-Methylhistamine is characterized by:

- High Affinity for H4R : It has a Ki value of approximately 7 nM, indicating potent binding capability .

- Selectivity : It shows over 100-fold selectivity for H4R compared to other histamine receptors (H1R, H2R, H3R) .

| Receptor Type | Ki Value (nM) | Selectivity |

|---|---|---|

| H4R | 7 | >100-fold |

| H3R | >700 | |

| H2R | >1,000 | |

| H1R | >1,000,000 |

The biological effects of 4-methylhistamine are mediated through its action on the H4 receptor, which is involved in various physiological and pathological processes:

- Inflammation : It plays a role in the chemotaxis of mast cells and leukocytes to sites of inflammation .

- Cytokine Production : In studies involving rats, administration of 4-methylhistamine led to increased levels of pro-inflammatory cytokines such as TNF-α and IL-1β in response to lipopolysaccharide (LPS) stimulation .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound in various contexts:

-

Anti-inflammatory Effects :

- A study demonstrated that treatment with 4-methylhistamine resulted in elevated levels of TNF-α and NF-κB in synovial fluid, suggesting its role in promoting inflammatory responses .

- The administration of JNJ 7777120, a selective antagonist for H4R, inhibited these increases, highlighting the receptor's involvement in mediating inflammation .

- Neurological Implications :

- Immune Modulation :

Aplicaciones Científicas De Investigación

Pharmacological Characterization

4-Methylhistamine has been characterized as a full agonist at the human H4 receptor, demonstrating significant activity in various experimental models. Its pharmacological profile indicates potential therapeutic applications in inflammatory diseases and cancer treatment.

Table 1: Binding Affinity of 4-Methylhistamine

| Receptor Type | Ki Value (nM) | Selectivity |

|---|---|---|

| Human H4R | 7 | High |

| Human H1R | >100,000 | Very High |

| Human H2R | >100 | High |

| Human H3R | >100 | High |

Immunology

4-Methylhistamine plays a crucial role in modulating immune responses. It has been shown to influence the chemotaxis of mast cells and leukocytes to sites of inflammation. This property makes it a candidate for research into autoimmune disorders and allergies .

- Case Study : In vitro studies demonstrated that 4-methylhistamine enhances the production of pro-inflammatory cytokines like TNF-α and IL-1β in synovial fluid during inflammatory responses .

Oncology

The H4 receptor is expressed in various cancer types, including breast cancer and non-small cell lung cancer (NSCLC). Research indicates that activation of H4R by 4-methylhistamine can inhibit tumor growth and enhance apoptosis in cancer cells.

- Case Study : A study using xenograft models of MDA-MB-231 breast cancer showed that treatment with H4R agonists, including 4-methylhistamine, significantly reduced tumor growth rates and increased median survival times in treated mice .

Neurobiology

Research suggests that the histamine H4 receptor may be involved in central nervous system functions. Studies have indicated that 4-methylhistamine can affect neuronal excitability and may have implications for neuroinflammatory conditions.

Propiedades

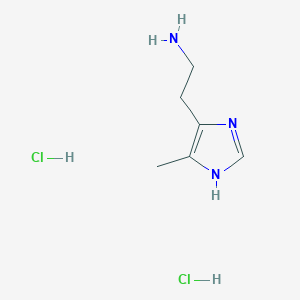

IUPAC Name |

2-(5-methyl-1H-imidazol-4-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3.ClH/c1-5-6(2-3-7)9-4-8-5;/h4H,2-3,7H2,1H3,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRQCBSLSHHBBIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1)CCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36376-47-3 | |

| Record name | 1H-Imidazole-5-ethanamine, 4-methyl-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36376-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.